(3,4-二甲基苯基氨基)苯乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

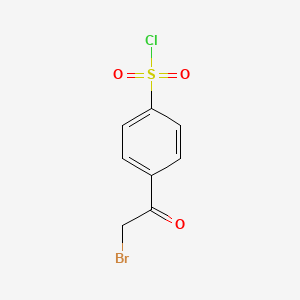

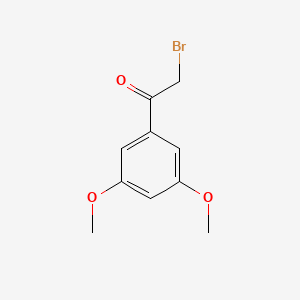

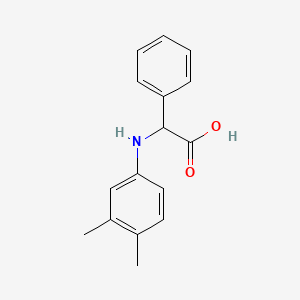

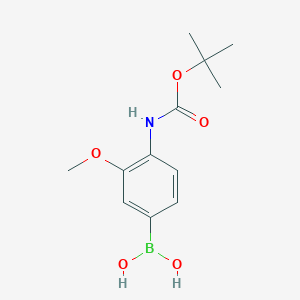

(3,4-Dimethyl-phenylamino)-phenyl-acetic acid is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3,4-Dimethyl-phenylamino)-phenyl-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-Dimethyl-phenylamino)-phenyl-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌研究中的细胞毒活性

该化合物已被研究用于其对各种癌细胞系的潜在细胞毒作用。 (3,4-二甲基苯基氨基)苯乙酸的结构使其能够与癌细胞相互作用,可能抑制其生长或诱导凋亡。 这种应用在新型化疗药物的开发中至关重要 .

新型有机化合物的合成

由于其独特的结构,该化合物可以作为合成多种有机分子的前体。 其反应性,特别是在苄位,使其成为创建具有潜在药物化学应用的新化合物的宝贵起始材料 .

药效团开发

该化合物的结构可用作药物发现的药效团模型。 通过研究其与生物靶点的相互作用,研究人员可以设计出模拟其活性的新药,从而开发出治疗各种疾病的方法 .

植物生长中的类生长素活性

尽管比基本的生长素分子吲哚-3-乙酸弱,(3,4-二甲基苯基氨基)苯乙酸表现出类生长素活性。 这一特性使其成为农业研究的关注对象,在农业研究中,它可以用来调节植物的生长和发育 .

抗菌特性

该化合物已显示出作为抗菌剂的潜力。 其结构使其能够干扰各种微生物的生长和增殖,使其成为开发新型抗生素或防腐剂的候选药物 .

化学教育和研究

在学术环境中,(3,4-二甲基苯基氨基)苯乙酸可用于演示各种化学反应和原理,例如亲核取代和酮脱羧。 它为教学和发展实验室技能提供了一个极好的例子 .

环境监测

该化合物的反应性和可检测性使其适合用作环境研究中的标记物或示踪剂。 研究人员可以追踪其在生态系统中的存在和降解,以监测污染水平和污染物的影响 .

材料科学

在材料科学中,该化合物可用于合成具有特定性能的聚合物或涂层。 其分子结构可以赋予材料诸如提高耐用性或抗性等特性 .

作用机制

Target of Action

The primary target of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid, also known as Eltrombopag, is the thrombopoietin receptor (TPO-R) . This receptor plays a crucial role in the regulation of megakaryopoiesis and platelet production .

Mode of Action

Eltrombopag interacts with the transmembrane domain of the human TPO-R and initiates signaling cascades .

Biochemical Pathways

The compound’s action affects the JAK-STAT signaling pathway , which is crucial for many aspects of growth, survival, and differentiation of cells . Eltrombopag’s interaction with TPO-R activates this pathway, leading to the stimulation of megakaryocyte growth and platelet production .

Pharmacokinetics

Eltrombopag is an oral small molecule . After administration, there is a delay of 5 days before the platelet count rises and subsequently reaches a peak after 12–14 days . The pharmacokinetic parameters of eltrombopag indicate its bioavailability and its impact on the body .

Result of Action

The primary result of Eltrombopag’s action is an increase in platelet production . This is achieved through the stimulation of megakaryocyte growth and differentiation, leading to an increase in the number of platelets in the bloodstream .

Action Environment

The efficacy and stability of Eltrombopag can be influenced by various environmental factors. For instance, the pH level of the gastrointestinal tract can affect the absorption and hence the bioavailability of the drug . Furthermore, genetic factors such as polymorphisms in the TPO-R could potentially influence the individual response to the drug .

属性

IUPAC Name |

2-(3,4-dimethylanilino)-2-phenylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11-8-9-14(10-12(11)2)17-15(16(18)19)13-6-4-3-5-7-13/h3-10,15,17H,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWPCRABGHIXGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(C2=CC=CC=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374409 |

Source

|

| Record name | (3,4-Dimethyl-phenylamino)-phenyl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725252-91-5 |

Source

|

| Record name | α-[(3,4-Dimethylphenyl)amino]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725252-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dimethyl-phenylamino)-phenyl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid](/img/structure/B1334045.png)

![3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334050.png)